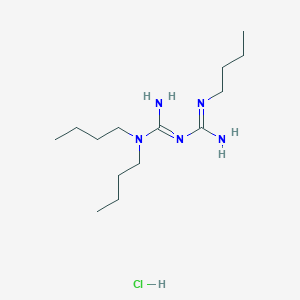
N1,N1-dibutyl-N5-butylbiguanide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-dibutyl-N5-butylbiguanide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple butyl groups attached to a biguanide core, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dibutyl-N5-butylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
Biguanide+Butylamine→N1,N1-dibutyl-N5-butylbiguanide
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dibutyl-N5-butylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in ethanol or methanol.
Substitution: Various alkyl halides or other electrophiles; reactions are often conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1-dibutyl-N5-butylbiguanide oxide, while substitution reactions can produce a variety of substituted biguanides.
Scientific Research Applications
N1,N1-dibutyl-N5-butylbiguanide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1,N1-dibutyl-N5-butylbiguanide hydrochloride involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets specific molecular pathways, including those involved in cell membrane integrity and enzyme function. This disruption can result in antimicrobial effects, making it a potential candidate for use in medical and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N1,N5-dibutylbiguanide hydrochloride
- N1,N1-dibutyl-N5-methylbiguanide hydrochloride
- N1,N1-dibutyl-N5-ethylbiguanide hydrochloride
Uniqueness
N1,N1-dibutyl-N5-butylbiguanide hydrochloride is unique due to its specific structure, which includes multiple butyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C14H32ClN5 |
|---|---|
Molecular Weight |
305.89 g/mol |
IUPAC Name |
1,1-dibutyl-2-(N'-butylcarbamimidoyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H31N5.ClH/c1-4-7-10-17-13(15)18-14(16)19(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3,(H4,15,16,17,18);1H |
InChI Key |
FQVPEKPEYWOHOA-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN=C(N)/N=C(\N)/N(CCCC)CCCC.Cl |
Canonical SMILES |
CCCCN=C(N)N=C(N)N(CCCC)CCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


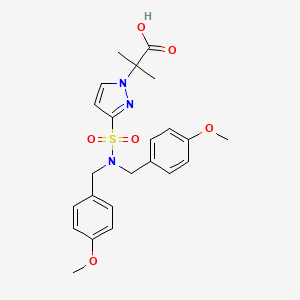
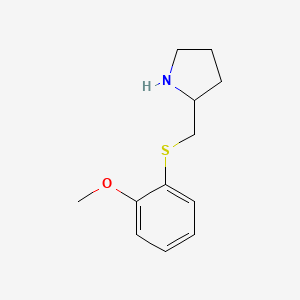
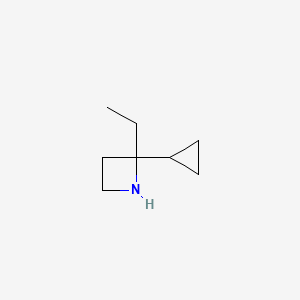
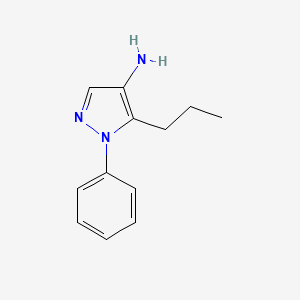
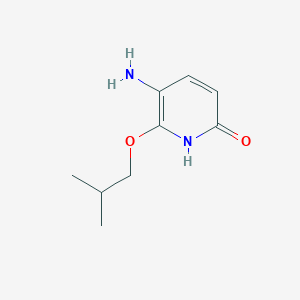
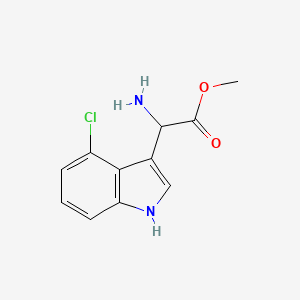

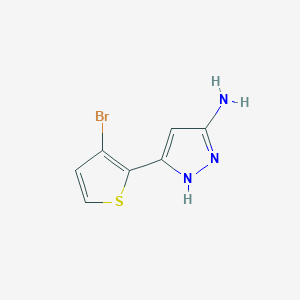
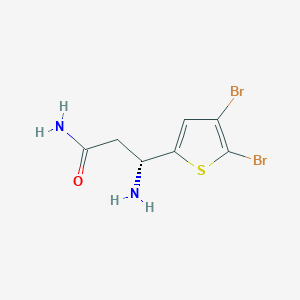


![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
